molecular formula C15H16N2O5 B11988964 N'-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide

N'-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide

Cat. No.: B11988964
M. Wt: 304.30 g/mol
InChI Key: UFVIDOCKOMHJRX-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide is an organic compound characterized by the presence of a furohydrazide group attached to a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide typically involves the condensation of 2-furohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which N’-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethoxybenzylidene moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the furohydrazide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3,4-Trimethoxybenzylidene)tetra-decanohydrazide
  • N’-(2,3,4-Trimethoxybenzylidene)nicotinohydrazide
  • 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

N’-(2,3,4-Trimethoxybenzylidene)-2-furohydrazide is unique due to its specific combination of a furohydrazide group with a trimethoxybenzylidene moiety

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O5/c1-19-11-7-6-10(13(20-2)14(11)21-3)9-16-17-15(18)12-5-4-8-22-12/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

UFVIDOCKOMHJRX-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CO2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CO2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.